molecular formula C27H26N4O2 B2647867 N-phenyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide CAS No. 941903-60-2

N-phenyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide

Cat. No.: B2647867
CAS No.: 941903-60-2
M. Wt: 438.531
InChI Key: ODJQSIGYYRCSBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry research. It features a hybrid structure incorporating a quinoline core, a phenylpiperazine moiety, and an acetamide linker. The quinoline scaffold is a privileged structure in drug discovery, known for its diverse biological activities. The inclusion of the N-arylpiperazine subunit is particularly noteworthy, as this group is frequently employed in the design of ligands for central nervous system (CNS) targets, including various serotonin, dopamine, and adrenergic receptor subtypes . This molecular architecture suggests potential for investigating interactions with these and other neurological targets. Furthermore, compounds with similar structural motifs, such as acetamide-linked heterocycles, have been subjects of anticonvulsant research, indicating a broader scope for pharmacological investigation . The presence of the quinoline system also opens avenues for research in oncology and infectious diseases. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound as a key intermediate or as a lead structure for the development of novel bioactive molecules, studying structure-activity relationships (SAR), and exploring new mechanisms of action.

Properties

IUPAC Name

N-phenyl-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O2/c32-26(28-22-9-3-1-4-10-22)20-33-24-13-7-8-21-14-15-25(29-27(21)24)31-18-16-30(17-19-31)23-11-5-2-6-12-23/h1-15H,16-20H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJQSIGYYRCSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NC5=CC=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-phenyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

  • Anticonvulsant Activity
    • A study synthesized several derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide and evaluated their anticonvulsant properties using animal models. The compounds were tested for efficacy against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures.
    • Among the derivatives, one compound demonstrated significant protection in MES tests, suggesting that structural modifications can enhance anticonvulsant activity. The structure–activity relationship (SAR) studies indicated that specific substitutions on the piperazine ring could improve efficacy against seizures .
    CompoundED50 MES (mg/kg)TD50 NT (mg/kg)Protective Index (TD50/ED50)
    2052.30>500>9.56
    Phenytoin28.10>100>3.6
  • Neuroprotective Properties
    • Compounds with similar structures have been investigated for neuroprotective effects, particularly in the context of oxidative stress reduction. The incorporation of an 8-hydroxyquinoline moiety into piperazine derivatives has shown promise in protecting neurons against oxidative damage, which is crucial in neurodegenerative diseases like Parkinson's disease .
  • Anticancer Activity
    • The compound's derivatives have been studied for their anticancer potential as well. Research indicates that certain analogs exhibit significant cytotoxicity against various cancer cell lines, demonstrating their ability to inhibit cancer cell proliferation through multiple mechanisms .
    • In vitro studies have revealed that some derivatives possess IC50 values comparable to established anticancer drugs, indicating their potential as therapeutic agents .

Case Studies and Research Findings

  • Anticonvulsant Screening
    • A comprehensive evaluation of the anticonvulsant activity of synthesized derivatives was conducted using various animal models. The findings highlighted that modifications to the piperazine component led to enhanced activity against both MES and scPTZ-induced seizures .
  • Neuroprotection Against Oxidative Stress
    • Bifunctional iron chelators derived from similar quinoline structures were tested for neuroprotective properties in models of oxidative stress. These studies underscored the importance of metal binding in enhancing the neuroprotective efficacy of compounds targeting oxidative damage pathways .
  • Cytotoxicity in Cancer Cells
    • A range of derivatives was subjected to cytotoxicity assays against human colon cancer cell lines (HCT 116). One compound exhibited over 50% inhibition at low concentrations, suggesting a strong anticancer effect that warrants further investigation into its mechanism of action .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison
Compound Name Key Structural Features Pharmacological Activity Toxicity (Rotarod Test) Binding Target
Target Compound Quinoline-8-oxy acetamide + 2-(4-phenylpiperazinyl) substituent Not explicitly reported (structurally similar to anticonvulsant analogs) Unknown Hypothesized: Sodium channels
Compound 20 () 3-(Trifluoromethyl)anilide + pyrrolidine-2,5-dione replacement with amide chain Active in MES and 6-Hz seizure models; moderate sodium channel binding Low neurotoxicity Voltage-sensitive sodium channels (site 2)
3-Chloroanilide analogs () 3-Chloroanilide + amide chain Inactive in MES and 6-Hz models Not tested N/A
N-Methyl-N-phenyl-2-(quinolin-8-yl-oxy)acetamide () Methyl group on acetamide nitrogen; dihedral angle: 87.19° between quinoline and benzene No direct activity reported; structural data suggests potential for luminescent applications Not tested N/A

Structure-Activity Relationships (SAR)

  • Pyrrolidine-2,5-dione vs. Amide Chain : highlights that replacing the pyrrolidine-2,5-dione core (common in anticonvulsants) with a simple amide chain reduces activity. However, the target compound’s 4-phenylpiperazinyl group may compensate by enhancing receptor affinity .
  • Substituent Effects : 3-(Trifluoromethyl)anilide derivatives (e.g., compound 20) show superior anticonvulsant activity compared to 3-chloroanilide analogs, emphasizing the role of electron-withdrawing groups in modulating sodium channel binding .
  • The target compound’s piperazine moiety may introduce additional conformational flexibility .

Pharmacological Profiles

  • Anticonvulsant Activity : Compound 20 (EC50 = 32 mg/kg in MES model) demonstrates that amide derivatives retain activity despite structural simplification. The target compound’s piperazine group could enhance blood-brain barrier penetration, though this remains untested .
  • Toxicity: Low neurotoxicity in compound 20 (rotarod TD50 = 210 mg/kg) suggests a favorable therapeutic index for acetamide derivatives. The target compound’s safety profile is unknown but warrants similar evaluation .

Biological Activity

N-phenyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and anticonvulsant research. This article reviews the synthesis, biological activity, and relevant studies pertaining to this compound.

Chemical Structure and Properties

The compound features a complex structure that includes a phenyl group, a piperazine moiety, and a quinoline derivative. Its molecular formula is C19H19N3OC_{19}H_{19}N_{3}O with a molecular weight of approximately 305.4 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, particularly in the central nervous system.

Synthesis of this compound

The synthesis involves alkylation reactions where appropriate amines are reacted with alkylating agents to form the desired acetamide derivatives. The process has been optimized to yield high-purity compounds suitable for biological testing .

Anticonvulsant Activity

Research has shown that derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide exhibit significant anticonvulsant activity in animal models. A study evaluated twenty-two new derivatives for their effectiveness against seizures induced by maximal electroshock (MES). The results indicated that certain derivatives provided protection against seizures, although they were generally less potent than phenytoin, a standard anticonvulsant .

Table 1: Anticonvulsant Activity Results

CompoundDose (mg/kg)Protection Rate (%)Onset Time (h)Duration (h)
203050% at 2 h0.52
133025% at 0.5 hNot specifiedNot specified
PhenytoinVariable25%-100%VariableVariable

The proposed mechanism of action for these compounds involves modulation of neurotransmitter systems in the brain, particularly through interactions with dopamine receptors. The piperazine and quinoline moieties are believed to enhance binding affinity and selectivity towards these receptors, contributing to their pharmacological effects .

Case Studies

Several case studies have focused on the pharmacological profiles of various derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide:

  • Neuroprotective Effects : In animal models, certain derivatives demonstrated neuroprotective properties by reducing oxidative stress, which is crucial in conditions like Parkinson's disease .
  • Behavioral Studies : Behavioral assays indicated that some compounds did not induce motor impairment in rotarod tests, suggesting a favorable safety profile compared to traditional anticonvulsants .
  • Pharmacokinetic Studies : Further investigations into the pharmacokinetics revealed that selected compounds exhibited favorable absorption and distribution characteristics, which are essential for therapeutic efficacy .

Q & A

Q. What are the common synthetic routes for N-phenyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide?

Methodological Answer: The synthesis typically involves coupling a quinoline-8-ol derivative with a piperazine intermediate. A representative approach includes:

Quinoline Functionalization : Introduce a halogen (e.g., chloro) at the 2-position of quinoline-8-ol.

Piperazine Coupling : React the halogenated quinoline with 1-phenylpiperazine under nucleophilic aromatic substitution (SNAr) conditions.

Acetamide Formation : Link the intermediate to N-phenylacetamide via an ether or ester coupling agent (e.g., using chloroacetyl chloride).

Q. What safety precautions are recommended when handling this compound?

Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a face shield during high-risk steps (e.g., solvent reflux) .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
  • First Aid :
    • Skin Contact : Wash immediately with soap/water; seek medical attention if irritation persists .
    • Inhalation : Move to fresh air; administer artificial respiration if necessary .

Storage : Store in airtight containers at –20°C, protected from light and moisture .

Advanced Research Questions

Q. How can researchers optimize low yields in the coupling of quinoline and piperazine intermediates?

Methodological Answer : Low yields often stem from steric hindrance or poor nucleophilicity. Strategies include:

  • Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig coupling to enhance aryl-amine bond formation .
  • Solvent Optimization : Replace DMF with DMA or NMP for better solubility of intermediates.
  • Temperature Control : Gradual heating (e.g., 50°C → 100°C) reduces side reactions.

Q. Data Analysis :

  • Yield Improvement : From 44% to 68% by switching to Pd catalysis and DMA .
  • Side Products : Monitor by TLC; impurities often arise from over-alkylation or decomposition.

Q. How do intramolecular interactions influence the compound’s crystallinity and stability?

Methodological Answer :

  • Hydrogen Bonding : Intramolecular C–H···O and N–H···O interactions stabilize the crystal lattice, as observed in X-ray diffraction (XRD) studies .
  • Packing Analysis : Intermolecular π-π stacking between quinoline and phenyl groups enhances thermal stability (TGA data shows decomposition >200°C) .

Q. Key Structural Data :

TechniqueObservationsReference
XRDC–H···O bond length: 2.48 Å; dihedral angle: 12.3° between quinoline and acetamide
TGA/DSCDecomposition onset: 215°C; melting endotherm at 167°C

Q. How can discrepancies in NMR data be resolved during structural validation?

Methodological Answer :

  • Assigning Splitting Patterns : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, the quinoline H-3 proton shows coupling with adjacent H-4 (δ 8.18 ppm, J = 9.0 Hz) .
  • Impurity Identification : Compare experimental ¹H NMR with computational predictions (e.g., DFT calculations). Residual solvents (e.g., DCM) often appear as singlet peaks at δ 5.3 ppm.

Q. Troubleshooting Table :

IssueSolutionReference
Broad NH peaksUse DMSO-d₆ as solvent; heat sample to 60°C
Unassigned aromatic signalsRun NOESY to confirm spatial proximity of substituents

Q. What strategies are effective for scaling up synthesis without compromising purity?

Methodological Answer :

  • Continuous Flow Chemistry : Reduces reaction time and improves heat management for exothermic steps (e.g., chloroacetylation) .
  • Crystallization Optimization : Use anti-solvent precipitation (e.g., water in DCM) to replace chromatography.

Q. Scale-Up Data :

ParameterLab Scale (1g)Pilot Scale (100g)
Yield68%62%
Purity (HPLC)98.5%97.2%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.